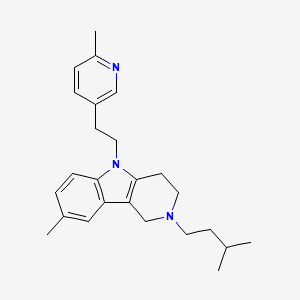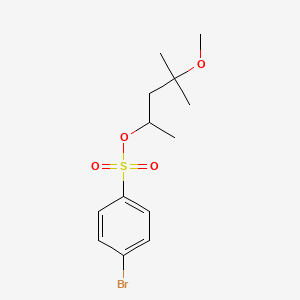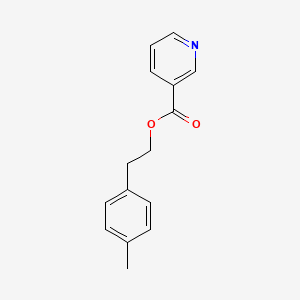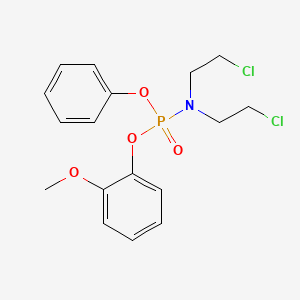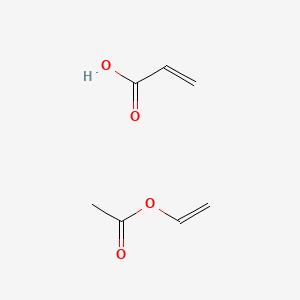
Ethenyl acetate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl acetate;prop-2-enoic acid: is a compound that combines the properties of both ethenyl acetate and prop-2-enoic acid. Ethenyl acetate, also known as vinyl acetate, is an organic compound with the formula CH3COOCH=CH2. Prop-2-enoic acid, commonly known as acrylic acid, is an organic compound with the formula CH2=CHCOOH. This compound is significant in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Ethenyl Acetate:
- Ethenyl acetate is typically synthesized through the reaction of ethylene and acetic acid in the presence of a palladium catalyst.
- The reaction conditions include a temperature range of 150-200°C and a pressure of 5-10 atm.
-
Prop-2-enoic Acid:
- Prop-2-enoic acid is produced by the oxidation of propylene, a byproduct of ethylene and gasoline production.
- The reaction involves the use of oxygen and a catalyst, typically at temperatures around 200-250°C .
Industrial Production Methods:
- Industrial production of ethenyl acetate involves the use of large-scale reactors where ethylene and acetic acid are continuously fed into the system, and the product is separated and purified through distillation.
- Prop-2-enoic acid is produced in large quantities using oxidation reactors, followed by purification processes such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Prop-2-enoic acid can undergo oxidation to form acetic acid and carbon dioxide.
- Common reagents include potassium permanganate and hydrogen peroxide.
-
Esterification:
- Ethenyl acetate can react with alcohols to form esters.
- Common reagents include sulfuric acid as a catalyst.
-
Polymerization:
- Both ethenyl acetate and prop-2-enoic acid can undergo polymerization to form polyvinyl acetate and polyacrylic acid, respectively.
- Common conditions include the use of radical initiators such as benzoyl peroxide .
Major Products:
Scientific Research Applications
Chemistry:
- Ethenyl acetate is used as a monomer in the production of polyvinyl acetate, which is a key ingredient in adhesives and paints.
- Prop-2-enoic acid is used in the production of superabsorbent polymers and as a precursor for various acrylate esters .
Biology:
- Prop-2-enoic acid derivatives are used in the synthesis of biomaterials for medical applications, such as hydrogels for drug delivery systems .
Medicine:
- Ethenyl acetate is used in the formulation of certain pharmaceutical products due to its adhesive properties.
- Prop-2-enoic acid is explored for its potential in creating biocompatible materials for medical implants .
Industry:
- Ethenyl acetate is widely used in the production of adhesives, coatings, and films.
- Prop-2-enoic acid is used in the manufacture of paints, coatings, and textiles .
Mechanism of Action
Ethenyl Acetate:
- Ethenyl acetate acts as a monomer that polymerizes to form polyvinyl acetate. The polymerization process involves the breaking of the double bond in the ethenyl group, allowing the formation of long polymer chains.
Prop-2-enoic Acid:
- Prop-2-enoic acid acts as a monomer in the formation of polyacrylic acid. The carboxylic acid group in prop-2-enoic acid can form hydrogen bonds, making it useful in creating hydrogels and other materials with high water absorption capacity .
Comparison with Similar Compounds
Butyl prop-2-enoate: Similar to prop-2-enoic acid but with a butyl group attached, used in the production of polymers and resins.
2-Ethylhexyl prop-2-enoate: Another derivative of prop-2-enoic acid, used in the production of flexible and durable polymers.
Uniqueness:
- Ethenyl acetate is unique due to its ability to form polyvinyl acetate, which has excellent adhesive properties.
- Prop-2-enoic acid is unique for its ability to form superabsorbent polymers, making it valuable in various industrial and medical applications .
Properties
CAS No. |
107498-33-9 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
ethenyl acetate;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H4O2/c1-3-6-4(2)5;1-2-3(4)5/h3H,1H2,2H3;2H,1H2,(H,4,5) |
InChI Key |
CYKDLUMZOVATFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=C.C=CC(=O)O |
Related CAS |
24980-58-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


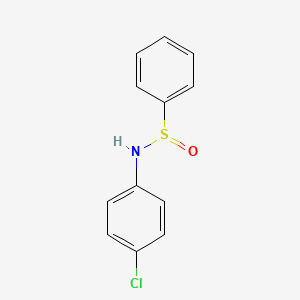
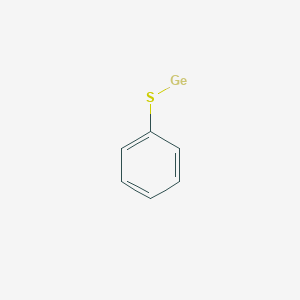
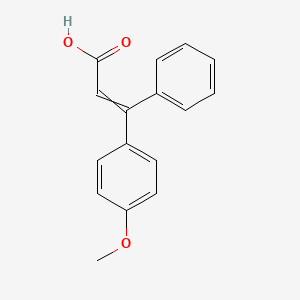
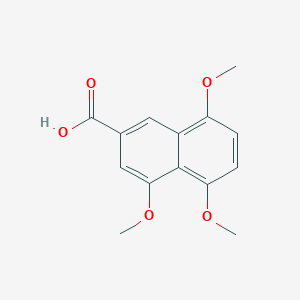
![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
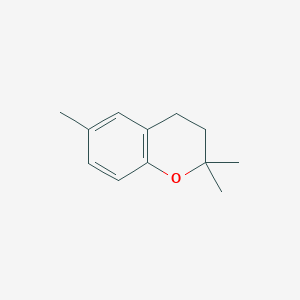
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)

